molecular formula C6H6BrN5 B1281416 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 83255-87-2

3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1281416
CAS No.: 83255-87-2
M. Wt: 228.05 g/mol
InChI Key: DHFYKLULHRGVSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a bromine atom at position 3 and a methyl group at position 1. Its molecular formula is C₆H₆BrN₅ (molar mass: 229.03 g/mol), with a melting point of 200–205°C and solubility in polar organic solvents like methanol and dimethyl sulfoxide . Discrepancies in reported molecular formulas (e.g., C₅H₄BrN₅ vs. This compound serves primarily as a synthetic intermediate for pharmaceuticals, agrochemicals, and dyes, leveraging its bromine atom for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diverse functional groups .

Properties

IUPAC Name

3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFYKLULHRGVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701216598
Record name 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83255-87-2
Record name 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83255-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Detailed Synthetic Routes

3.1. Cyclization of 3-amino-1-methyl-1H-pyrazole-4-carboxamide

A widely adopted laboratory method involves the cyclization of 3-amino-1-methyl-1H-pyrazole-4-carboxamide with bromine in the presence of a suitable base. The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate ring closure and bromination.

General Reaction Scheme:

  • Synthesis of 3-amino-1-methyl-1H-pyrazole-4-carboxamide.
  • Cyclization and bromination in DMF with bromine and base.
  • Isolation and purification of the target compound.

3.2. Multicomponent Microwave-Assisted Synthesis

Recent advances highlight the use of microwave-assisted, one-pot, three-component reactions to construct pyrazolo[3,4-d]pyrimidine derivatives. For related compounds, methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines are combined under microwave irradiation, affording high yields and selectivity. While this method is primarily reported for 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones, it illustrates the efficiency of microwave-assisted cyclizations for this scaffold.

3.3. Alternative Cyclization Approaches

Other literature describes the cyclization of 5-amino-1-methylpyrazole-4-nitrile to the corresponding amide, followed by ring closure in the presence of formamide, formic acid, or triethyl orthoformate. These methods offer flexibility in introducing various substituents, although selectivity and functional group tolerance may vary.

Comparative Data Table

Method Key Steps Solvent Conditions Yield (%) Notes
Cyclization with bromine in DMF Precursor cyclization, bromination DMF Elevated temp 60–80 Direct, scalable, selective for 3-bromo product
Microwave-assisted multicomponent One-pot, 3-component cyclization Various Microwave, 120–150°C 60–85 Fast, high yield for diverse analogs
Conventional cyclization (formamide) Amide formation, ring closure Formamide Heating, reflux 40–70 Versatile, but less selective for N-alkylation

Notes and Considerations

  • Purification: Product isolation is typically achieved by filtration, recrystallization, or chromatography, depending on the method and scale.
  • Safety: Bromination steps require careful handling due to the reactivity and toxicity of bromine.
  • Environmental Impact: Microwave-assisted syntheses offer greener alternatives by reducing energy consumption and solvent use.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent such as DMF or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Cyclization Reactions: Cyclization often requires specific catalysts and elevated temperatures.

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-d]pyrimidine scaffold, to which 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs, has been extensively studied for its anticancer properties. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines, including neuroblastoma, glioblastoma, and prostate cancer.

  • Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of tyrosine kinases such as c-Src and Bcr-Abl, which are critical in cancer cell proliferation and survival. For instance, studies have shown that derivatives of this compound can induce a tumor volume reduction greater than 50% in xenograft mouse models of neuroblastoma .

Targeting Kinase Inhibition

The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. The design of new derivatives aims to enhance selectivity and potency against these targets, making them viable candidates for further development as anticancer agents .

Development of Drug Delivery Systems

Recent advancements have focused on improving the solubility and bioavailability of pyrazolo[3,4-d]pyrimidine derivatives through innovative drug delivery systems:

  • Nanoparticles and Liposomes : Research has demonstrated the successful encapsulation of pyrazolo[3,4-d]pyrimidines in albumin nanoparticles and liposomes. These systems have shown improved pharmacokinetic profiles and enhanced anticancer activity against human neuroblastoma cell lines .

Broader Therapeutic Potential

Beyond oncology, the pyrazolo[3,4-d]pyrimidine framework is being explored for various therapeutic applications:

Antimicrobial Activity

Compounds derived from this scaffold have demonstrated antimicrobial properties, indicating potential applications in treating bacterial infections .

Anti-inflammatory Properties

Research suggests that pyrazolo[3,4-d]pyrimidines may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Neuroprotective Effects

Emerging studies indicate that these compounds may have neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated >50% tumor volume reduction in neuroblastoma models using pyrazolo[3,4-d]pyrimidine derivatives .
Study 2Drug DeliveryEffective encapsulation of pyrazolo[3,4-d]pyrimidines in nanoparticles improved solubility and cytotoxicity against SH-SY5Y cells .
Study 3Antimicrobial PropertiesIdentified significant antimicrobial activity against various pathogens .

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Substituents (Position) Molecular Formula Key Targets/Applications IC₅₀/Activity Reference ID
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Br, 1-CH₃ C₆H₆BrN₅ Intermediate for kinase inhibitors N/A (synthetic precursor)
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-I, 1-H C₅H₄IN₅ Precursor for BTK inhibitors (e.g., Ibrutinib) N/A (synthetic intermediate)
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-C≡CPh, 1-H C₁₃H₁₀N₅ Src kinase inhibitors (anticancer) IC₅₀: 9.8–10.2 nM (TNBC models)
OSI-027 (mTOR inhibitor) 3-(4-Morpholinyl), 1-Cyclopropyl C₁₉H₂₃N₇O₂ mTORC1/mTORC2 inhibition IC₅₀: 22 nM (mTORC1), 65 nM (mTORC2)
1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-(3-BrPh), 3-(4-ClPh) C₁₇H₁₁BrClN₅ Kinase inhibition (undisclosed) N/A (structural diversity study)

Substituent Effects on Activity and Selectivity

  • Position 3 (Halogens vs. Alkynyl Groups): Bromine (3-Br) and iodine (3-I) at position 3 enhance electrophilicity for nucleophilic substitution or cross-coupling, making these derivatives versatile intermediates . In contrast, 3-(phenylethynyl) groups improve hydrophobic interactions with ATP-binding pockets in kinases (e.g., Src), leading to nanomolar IC₅₀ values in triple-negative breast cancer (TNBC) models . Example: 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives achieve IC₅₀ values of 9.8–10.2 nM against Src kinase due to π-π stacking and van der Waals interactions .
  • Position 1 (Methyl vs. Bulky Groups): A methyl group at position 1 (as in the target compound) modestly impacts steric hindrance, favoring metabolic stability but limiting direct target engagement. Bulkier substituents (e.g., phenoxypyridin-3-yl in BTK inhibitors) enhance selectivity by occupying hydrophobic regions adjacent to kinase active sites . Example: 1-Isopropyl derivatives (e.g., compound 7a in RET kinase studies) exhibit improved inhibitory potency (IC₅₀ < 100 nM) compared to smaller alkyl groups .

Physicochemical and Pharmacokinetic Properties

Property 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Iodo Analog 3-(Phenylethynyl) Derivative
Molecular Weight 229.03 g/mol 275.02 g/mol 252.27 g/mol
Solubility Slightly soluble in water; soluble in MeOH, DMSO Low aqueous solubility Poor aqueous solubility
logP ~2.1 (estimated) ~2.5 ~3.8
Metabolic Stability Moderate (methyl group reduces oxidation) High (iodine inert) Low (alkynyl group susceptible)
  • Key Insight: Bromine and iodine substituents increase molecular weight and hydrophobicity, reducing aqueous solubility but improving membrane permeability. The phenylethynyl group’s high logP (>3) enhances blood-brain barrier penetration but may limit oral bioavailability .

Biological Activity

3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an inhibitor of various targets, particularly in cancer therapy and antiviral applications.

  • Molecular Formula : C6_6H6_6BrN5_5
  • Molecular Weight : 228.05 g/mol
  • CAS Number : 83255-87-2
  • Structure : The compound features a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core.

1. Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective epidermal growth factor receptor inhibitors (EGFRIs). The compound has shown promising anti-proliferative activities against various cancer cell lines:

  • In Vitro Studies : In one study, derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and tested against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably, compound 12b (closely related to 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) exhibited IC50_{50} values of 8.21 µM and 19.56 µM against A549 and HCT-116 cells respectively. It also demonstrated significant kinase inhibitory activity against wild-type EGFR with an IC50_{50} value of 0.016 µM and against the mutant EGFR T790M with an IC50_{50} of 0.236 µM .

The mechanism by which these compounds exert their anticancer effects includes:

  • Cell Cycle Arrest : Flow cytometric analyses indicated that compounds could induce apoptosis and arrest the cell cycle at the S and G2/M phases.
  • BAX/Bcl-2 Ratio : An increase in the BAX/Bcl-2 ratio was observed, suggesting enhanced apoptotic signaling .

3. Antiviral Activity

The pyrazolo[3,4-d]pyrimidine scaffold has also been explored for antiviral applications:

  • Zika Virus Inhibition : Research indicates that derivatives based on this scaffold exhibit low micromolar antiviral activity against Zika virus (ZIKV), with compounds displaying EC50_{50} values around 5.1 µM and CC50_{50} values indicating acceptable cytotoxicity profiles .

Case Study 1: EGFR Inhibition

A study focused on synthesizing new derivatives showed that certain modifications to the pyrazolo[3,4-d]pyrimidine structure significantly enhanced their inhibitory potency against EGFR. The study concluded that these compounds could serve as leads for developing new anticancer therapies targeting EGFR .

Case Study 2: Antiviral Activity Against ZIKV

In another investigation, researchers synthesized a series of pyrazolo[3,4-d]pyrimidines to evaluate their antiviral properties. The findings revealed that specific substitutions on the core structure led to improved antiviral efficacy while maintaining low cytotoxicity levels .

Summary Table of Biological Activities

Activity TypeTargetIC50_{50} ValuesNotes
AnticancerA549 Cell Line8.21 µMInduces apoptosis
AnticancerHCT-116 Cell Line19.56 µMCell cycle arrest
EGFR InhibitionWild-Type EGFR0.016 µMPotent inhibitor
EGFR InhibitionMutant EGFR (T790M)0.236 µMSignificant activity
AntiviralZika VirusEC50_{50}: ~5.1 µMLow cytotoxicity

Q & A

Basic Question: What are the common synthetic routes for preparing 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Answer:
The synthesis typically involves multi-step reactions starting from pyrazolo[3,4-d]pyrimidine scaffolds. Key steps include:

  • Halogenation : Bromination at the 3-position using brominating agents (e.g., NBS or Br₂) under controlled conditions .
  • N-Methylation : Reaction of intermediates with methylating agents (e.g., methyl iodide) in aprotic solvents like acetonitrile or DMF, often requiring base catalysis (e.g., K₂CO₃) to facilitate substitution .
  • Purification : Recrystallization from solvents like acetonitrile or ethyl acetate to achieve high purity (>95% by HPLC) .
    For example, describes bromination of pyrazolo[4,3-b]pyridine precursors using HBr and subsequent methylation with Boc-protecting groups, yielding 88% purity after column chromatography.

Basic Question: How is 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine characterized spectroscopically?

Answer:
Characterization relies on:

  • ¹H/¹³C NMR : Key signals include the methyl group (δ ~3.3 ppm in ¹H NMR) and aromatic protons (δ 7.5–8.5 ppm). The bromine atom induces deshielding in adjacent carbons .
  • IR Spectroscopy : NH stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₇H₇BrN₅) .

Advanced Question: How can researchers optimize the selectivity of 3-bromo-1-methyl derivatives as kinase inhibitors?

Answer:
Optimization strategies include:

  • Hydrophobic Side Chain Modification : Introducing extended hydrophobic groups (e.g., aryl/alkyl urea) improves binding to kinase ATP pockets. highlights compound 7a , which showed RET kinase selectivity via a phenyl-ethynyl side chain .
  • Molecular Docking : Computational modeling identifies steric clashes with non-target kinases. For example, bulky substituents at the 3-position avoid interactions with Src-family kinases, enhancing selectivity .
  • In Vitro Screening : Panel testing across kinases (e.g., RET, Src, MAPK) at varying concentrations (IC₅₀ = 0.003–0.032 µM) quantifies selectivity .

Advanced Question: How to resolve contradictions in structure-activity relationship (SAR) data for pyrazolo[3,4-d]pyrimidine analogs?

Answer:
Contradictions arise from divergent biological assays or substituent effects. Mitigation involves:

  • Systematic SAR Studies : Varying substituents at the 1- and 3-positions while maintaining the bromine moiety. demonstrates that cyclohexyl groups at the 1-position enhance solubility without compromising activity .
  • Mechanistic Profiling : Differentiating ATP-competitive vs. allosteric inhibition modes via enzymatic assays (e.g., ADP-Glo™ kinase assays) .
  • Meta-Analysis : Cross-referencing data from multiple studies (e.g., vs. 8) to identify consensus trends, such as the critical role of the 4-amine group in purine antagonism .

Advanced Question: What experimental designs are recommended for assessing anti-cancer activity in triple-negative breast cancer (TNBC) models?

Answer:
Key steps include:

  • In Vitro Models : Use TNBC cell lines (e.g., MDA-MB-231) for proliferation assays (IC₅₀ determination) and Western blotting to monitor RET/ERK phosphorylation .
  • In Vivo Efficacy : Xenograft models with daily oral dosing (e.g., 10–50 mg/kg) and tumor volume monitoring over 21 days .
  • Toxicity Screening : Compare therapeutic indices (LD₅₀ vs. IC₅₀) in healthy cell lines (e.g., HEK293) and organoid models .

Basic Question: What solvents and reaction conditions are optimal for synthesizing pyrazolo[3,4-d]pyrimidine derivatives?

Answer:

  • Solvents : Dry acetonitrile or dichloromethane for alkylation; DMF for coupling reactions .
  • Catalysts : Pd₂(dba)₃/XPhos for Buchwald-Hartwig aminations (e.g., ) and TFA for cyclocondensation .
  • Temperature : Reflux (110°C) for cyclization; room temperature for Boc-deprotection .

Advanced Question: How can molecular docking guide the design of 3-bromo-1-methyl analogs targeting CDPK1?

Answer:

  • Target Selection : Use crystal structures of calcium-dependent protein kinase 1 (CDPK1) for docking (e.g., PDB: 3KU2) .
  • Binding Pose Analysis : Focus on hydrogen bonds between the 4-amine and kinase hinge region (e.g., Glu154 in TgCDPK1) .
  • Scoring Functions : Prioritize compounds with docking scores ≤−8.0 kcal/mol and low RMSD values (<2.0 Å) relative to co-crystallized ligands .

Advanced Question: What methodologies validate the metabolic stability of 3-bromo-1-methyl derivatives?

Answer:

  • Microsomal Assays : Incubate compounds with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Pharmacokinetic Profiling : Measure AUC, Cmax, and t½ in rodent models after oral/intravenous administration .

Basic Question: How to troubleshoot low yields in the final recrystallization step?

Answer:

  • Solvent Selection : Use solvent pairs (e.g., DCM/hexane) for gradient recrystallization .
  • Impurity Profiling : Identify by-products via TLC or HPLC and adjust reaction stoichiometry (e.g., excess methyl iodide for complete N-methylation) .
  • Temperature Control : Slow cooling (0.5°C/min) promotes crystal nucleation .

Advanced Question: How to address discrepancies in biological activity between in vitro and in vivo models?

Answer:

  • Bioavailability Optimization : Formulate compounds with PEG-400 or cyclodextrins to enhance solubility .
  • Metabolite Identification : Use HR-MS to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .
  • Dose Escalation Studies : Correlate plasma concentrations (Cmax) with tumor regression rates to refine dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.